1-(1,3-Benzothiazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol
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Overview
Description
1-(1,3-Benzothiazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and a prop-2-enoxypropan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzothiazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 2-mercaptobenzothiazole with an appropriate epoxide under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .
Scientific Research Applications
1-(1,3-Benzothiazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its anticonvulsant, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The benzothiazole ring is known to interact with various biological targets, contributing to the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide
- 3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones
- Benzothiazole-urea-quinoline hybrids
Uniqueness
1-(1,3-Benzothiazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-enoxypropan-2-ol moiety differentiates it from other benzothiazole derivatives, potentially leading to unique applications in various fields.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-2-7-16-8-10(15)9-17-13-14-11-5-3-4-6-12(11)18-13/h2-6,10,15H,1,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDWVBHXUHCRJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CSC1=NC2=CC=CC=C2S1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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